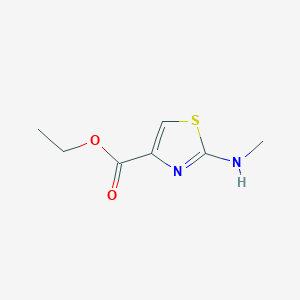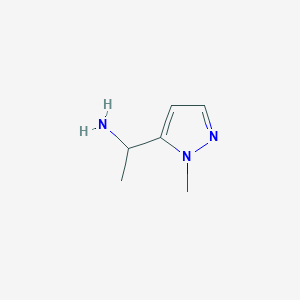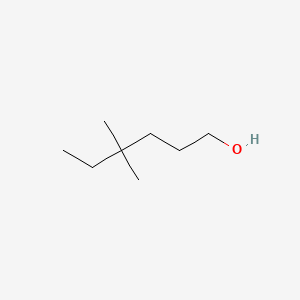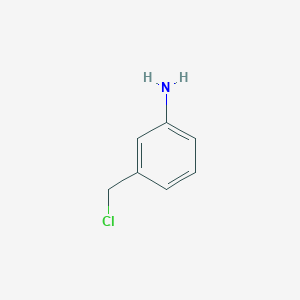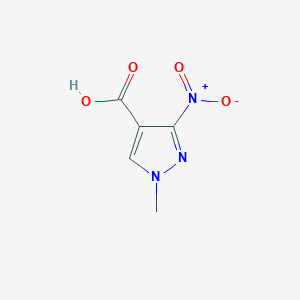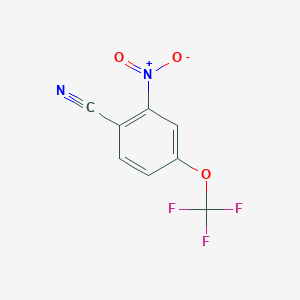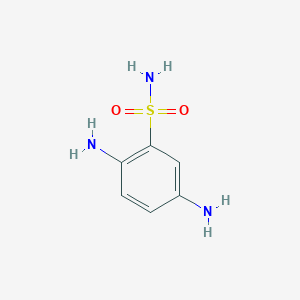
2,5-Diaminobenzenesulfonamide
Übersicht
Beschreibung
2,5-Diaminobenzenesulfonamide is an organic compound with the molecular formula C6H9N3O2S . It is used in research and has a molecular weight of 187.22 .
Molecular Structure Analysis
The molecular structure of 2,5-Diaminobenzenesulfonamide consists of a benzene ring with two amine groups and a sulfonamide group .Wissenschaftliche Forschungsanwendungen
Application in Polymer Science
Summary of the Application
“2,5-Diaminobenzenesulfonamide” is used in the creation of electrorheological suspensions (ERS) of polyimide particles . These suspensions have unique properties that change under the influence of an external electric field .
Methods of Application or Experimental Procedures
The electrorheological suspensions of polyimide particles with organoelement fragments from the sodium salt of 2,5-diaminobenzene sulfonic acid were obtained for the first time . The rheological and electrorheological characteristics of these suspensions, their dependence on the parameters of deformation, and the intensity of the external electric field were studied .
Results or Outcomes
It was found that the ERS of PI-Na polyimide particles have a significant electrorheological response . The flow type changes from Newtonian to pseudoplastic due to polarization of the particles and formation of the chain structures along the power lines of the electric field as the electric field intensity increases . The influence of temperature on the change of rheological and electrorheological properties of a polyimide ERS in constant electric fields was also investigated .
Application in Environmental Science
Summary of the Application
“2,5-Diaminobenzenesulfonamide” is used in the preparation of highly negatively charged nanofiltration membranes for efficient removal of anionic dyes .
Methods of Application or Experimental Procedures
A novel negatively charged nanofiltration (NF) membrane was prepared from a new sulfonamide monomer, 2,4,6-trimethyl-3,5-diaminobenzenesulfonamide (TMDBSA) and trimesoyl chloride (TMC) via interfacial polymerization . The unique diamino-sulfonamide structure of TMDBSA would be conducive to the formation of a poly (amide-sulfonamide) (PASA) layer with enhanced negative charge while maintaining the appropriate degree of crosslinking .
Results or Outcomes
The TMDBSA-TMC membrane prepared at optimized condition exhibits both high water permeability (19.6 L m −2 h −1 bar −1) and superior rejections of anionic dyes with different molecular weights (e.g. 98.3% rejection for methyl blue) . The membrane shows separation stability for the removal of methyl blue in a broad pH range, even under a harsh acid environment . The membrane has excellent antifouling performance and long-term stability during the filtration tests . The newly developed negatively charged NF membrane demonstrates great practical application potential for the removal of anionic dyes with small molecular weights .
Eigenschaften
IUPAC Name |
2,5-diaminobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,7-8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXFYWMYAYUJAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619476 | |
| Record name | 2,5-Diaminobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diaminobenzenesulfonamide | |
CAS RN |
20896-44-0 | |
| Record name | 2,5-Diaminobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

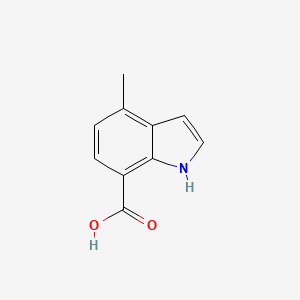
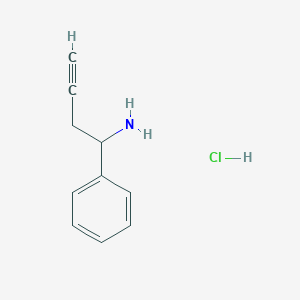
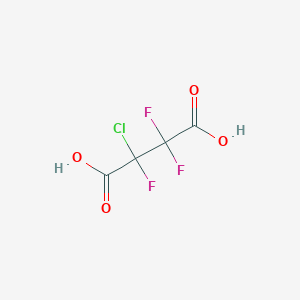
![Benzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B1612114.png)
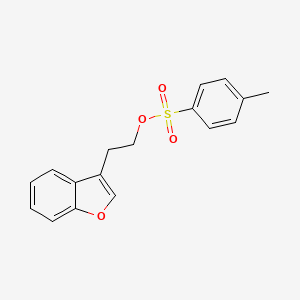
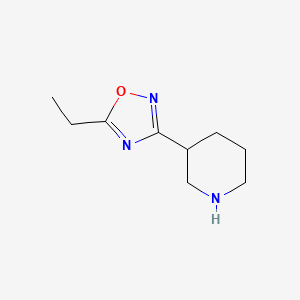
![Imidazo[1,2-a]pyridin-8-amine dihydrochloride](/img/structure/B1612120.png)
